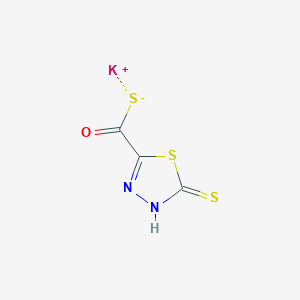
Iron tris(phosphinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron tris(phosphinate) is a chemical compound with the molecular formula FeO6P3 . It is also known by its EC number 232-030-7 and CAS number 7783-84-8 . It is used in various industrial applications .
Synthesis Analysis
Iron nanoparticles can be synthesized in water in the presence of a phosphonate chelator, amino tris(methylene phosphonic acid) (ATMP). The size of the nanoparticles can be controlled by adjusting the molar ratio of ATMP to iron . An analytical method based on anion exchange chromatography and detection by electrospray ionization coupled to tandem mass spectrometry (IC-ESI-MS/MS) has been developed for the trace quantification of phosphonates .
Chemical Reactions Analysis
Phosphonates, including Iron tris(phosphinate), are used as water-softening agents in detergents, care products, and industrial processes . Tertiary phosphines have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations .
Physical And Chemical Properties Analysis
Iron tris(phosphinate) has a molecular weight of 119.825 . More detailed physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Catalytic Applications and Coordination Chemistry
Dinitrogen Complexation and Activation : Iron complexes supported by tris(phosphino)silyl ligands have been synthesized, exploring their ability to form dinitrogen adducts. These complexes, including divalent trigonal bipyramidal metal chlorides and monovalent dinitrogen adducts, offer insights into terminal dinitrogen adducts of monovalent iron, showcasing potential applications in nitrogen fixation and catalysis (Whited et al., 2009).
Phosphido Ligand Activation for C-H Insertion : Iron(ii) phosphido complexes stabilized by bulky tris(carbene)borate ligands demonstrate thermally induced [PPh] group insertion into a C-H bond, revealing a mechanism that increases the nucleophilicity of phosphorus atoms. This suggests potential applications in organic synthesis and catalysis (Hickey et al., 2016).
Environmental and Material Science
Tribology and Lubricant Additives : The role of nascent surfaces in the decomposition of phosphite additives and the formation of iron phosphide tribofilms has been investigated. Such studies provide valuable insights into the wear protection mechanisms and the development of more effective lubricant additives (Philippon et al., 2011).
Hydrogen Evolution Reaction Catalysis : Research into iron phosphide (FeP) nanoparticles highlights their potential as cost-efficient, stable, and effective electrocatalysts for the hydrogen evolution reaction (HER), crucial for sustainable energy technologies. The catalytic activity of FeP is shown to depend on the choice of phosphorus source used in their synthesis, pointing towards optimization strategies for enhanced HER performance (Park et al., 2020).
Safety And Hazards
Orientations Futures
There is a growing interest in the field of metal phosphonates and phosphinates, including Iron tris(phosphinate), with research focusing on cleaner and more efficient synthesis approaches, such as high-throughput synthesis and mechanochemical synthesis . There are also challenges in organophosphorus chemistry that need to be addressed, such as bypassing the use of phosphorus trichloride in the synthesis of organophosphorus compounds .
Propriétés
InChI |
InChI=1S/Fe.3HO2P/c;3*1-3-2/h;3*(H,1,2)/q+3;;;/p-3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUPWWXXOPZGCK-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P=O.[O-]P=O.[O-]P=O.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeO6P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228453 |
Source


|
| Record name | Ferric hypophosphite [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron tris(phosphinate) | |
CAS RN |
7783-84-8 |
Source


|
| Record name | Ferric hypophosphite [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron tris(phosphinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B1602937.png)





![1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione](/img/structure/B1602946.png)